REACTION_CXSMILES
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[Si:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[C:11]([N+:16]([O-])=O)[CH:10]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].C(O)(=O)C>CCO.[Fe]>[Si:1]([O:8][C:9]1[CH:10]=[C:11]([NH2:16])[C:12]([NH2:15])=[CH:13][CH:14]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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[Si](C)(C)(C(C)(C)C)OC1=CC(=C(C=C1)N)[N+](=O)[O-]
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Name
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|
Quantity
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1 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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CCO
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Name
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Quantity
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1.1 g
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Type
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catalyst
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Smiles
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[Fe]
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Type
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CUSTOM
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Details
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was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 4 hrs
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Duration
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4 h
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Type
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FILTRATION
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Details
|
The mixture was filtered through celite pad
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
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Name
|
|
Type
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC=1C=C(C(=CC1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |